Hexanenitrile

Overview

Description

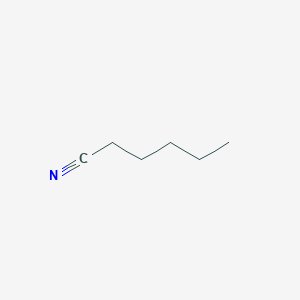

Hexanenitrile, also known as capronitrile or 1-cyanopentane, is an organic compound with the molecular formula C₆H₁₁N. It is a colorless to light yellow liquid with a faint, characteristic odor. This compound is a nitrile, which means it contains a cyano group (-CN) attached to a hexane backbone. This compound is used in various chemical processes and has significant industrial applications .

Preparation Methods

Hexanenitrile can be synthesized through several methods:

-

Nucleophilic Substitution: : One common method involves the nucleophilic substitution of an alkyl halide with sodium cyanide (NaCN) or potassium cyanide (KCN). For example, reacting 1-bromohexane with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) yields this compound .

C6H13Br+NaCN→C6H11CN+NaBr

-

Dehydration of Primary Amides: : Another method involves the dehydration of hexanamide using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) .

C6H13CONH2+SOCl2→C6H11CN+SO2+2HCl

-

Industrial Production: : Industrially, this compound can be produced by the catalytic hydrogenation of adiponitrile, which involves the reduction of the nitrile groups to form this compound .

Chemical Reactions Analysis

Hexanenitrile undergoes various chemical reactions, including:

-

Hydrolysis: : this compound can be hydrolyzed under acidic or basic conditions to form hexanoic acid and ammonia .

C6H11CN+2H2O→C6H11COOH+NH3

-

Reduction: : It can be reduced to hexylamine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation .

C6H11CN+4H2→C6H13NH2

Biological Activity

Hexanenitrile, also known as n-hexanenitrile or capronitrile, is a nitrile compound with the molecular formula C₆H₁₁N. It is primarily used in organic synthesis and as an intermediate in the production of various chemicals. This article delves into the biological activities associated with this compound, highlighting its potential pharmacological effects, mechanisms of action, and relevant research findings.

This compound is a colorless liquid with a faint odor, soluble in organic solvents but poorly soluble in water. It can be synthesized through various methods, including the hydrocyanation of alkenes and the reaction of hexyl halides with sodium cyanide. Its structure consists of a straight-chain alkane with a nitrile group, which significantly influences its reactivity and biological properties.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study on the antimicrobial activity of hexane extracts from plants showed that this compound could inhibit the growth of bacteria such as Bacillus cereus and Staphylococcus aureus . The minimum inhibitory concentrations (MIC) were found to be effective in a range that suggests potential applications in antimicrobial formulations.

| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Bacillus cereus | 29 | 0.625 |

| Staphylococcus aureus | 28 | 0.750 |

| Enterococcus faecalis | 27 | 1.000 |

Cytotoxicity Studies

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that it can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapeutics. For instance, this compound exhibited significant cytotoxicity against human colon cancer cell lines at specific concentrations .

The biological activity of this compound can be attributed to its ability to interact with cellular components and influence metabolic pathways:

- Cell Membrane Disruption : this compound may disrupt bacterial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways, promoting programmed cell death.

- Antioxidant Activity : Some studies suggest that compounds related to this compound may possess antioxidant properties, reducing oxidative stress within cells .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of hexane extracts from various plants found that this compound was among the active components responsible for inhibiting bacterial growth .

- Cytotoxic Effects on Cancer Cells : Research involving human colon cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis, suggesting its potential as a chemotherapeutic agent .

Scientific Research Applications

Chemical Synthesis

Hexanenitrile as a Building Block

This compound is utilized as a versatile building block in organic synthesis. It can be transformed into various functional groups, including amines and carboxylic acids, through hydrolysis or reduction processes. The conversion of this compound to primary amines is particularly noteworthy, as it allows for the synthesis of pharmaceuticals and agrochemicals without generating secondary or tertiary amines .

Table 1: Chemical Transformations of this compound

| Transformation Type | Reaction Conditions | Products |

|---|---|---|

| Hydrolysis | Acidic or basic conditions | Hexanoic acid |

| Reduction | Catalytic hydrogenation | Hexylamine |

| Nitrile Hydration | Enzymatic or chemical methods | Hexanoic acid derivatives |

Biocatalysis

Biocatalytic Processes

This compound has been studied for its potential in biocatalytic processes. Research indicates that it can be quantitatively converted to corresponding amides using nitrilases, enzymes that catalyze the hydrolysis of nitriles . This application is significant in the pharmaceutical industry for producing chiral intermediates.

Case Study: Nitrilase Application

- Objective: To convert this compound to hexanamide.

- Method: Utilizing nitrilase enzymes from microbial sources.

- Results: High conversion rates were achieved at moderate temperatures (30°C), demonstrating the efficiency of biocatalysis in producing valuable amides from nitriles .

Environmental Applications

Potential as a Fungicide

Recent studies have explored this compound's efficacy as a fungicide due to its broad-spectrum activity against various fungal pathogens. Its application could provide an environmentally friendly alternative to traditional fungicides .

Table 2: Efficacy of this compound as a Fungicide

| Fungal Species | Concentration Tested (mg/L) | Efficacy (%) |

|---|---|---|

| Ascomycetes | 100 | 85 |

| Basidiomycetes | 200 | 75 |

| Fusarium species | 150 | 80 |

Safety and Toxicological Assessment

This compound's safety profile has been evaluated through various toxicological studies. It has been found to be non-genotoxic and poses minimal risk for skin sensitization at typical usage levels .

Table 3: Toxicological Data Summary for this compound

| Endpoint | Result | Reference |

|---|---|---|

| Genotoxicity | Negative | RIFM (2017) |

| Skin Sensitization | No concern | RIFM (1996) |

| Developmental Toxicity NOAEL | 250 mg/kg/day | RIFM (2021) |

Q & A

Basic Research Questions

Q. What is the structural formula and IUPAC nomenclature of Hexanenitrile?

this compound (C₆H₁₁N) is a nitrile with the structure CH₃(CH₂)₄CN. Its IUPAC name is derived from the six-carbon chain, where the nitrile group (-CN) is positioned at the terminal carbon. This structure is critical for understanding its reactivity in hydrolysis and reduction reactions .

Q. How can this compound be synthesized from hexanoic acid?

this compound can be synthesized via a two-step process:

- Step 1: Convert hexanoic acid (C₅H₁₁COOH) to hexanoyl chloride using reagents like SOCl₂ or PCl₅.

- Step 2: React hexanoyl chloride (C₅H₁₁COCl) with ammonia to form hexanamide (C₅H₁₁CONH₂), followed by dehydration to yield this compound .

Q. How many structural isomers are possible for primary amines with the formula C₅H₁₃N?

There are 8 structural isomers of primary amines (C₅H₁₁NH₂), arising from variations in carbon chain branching. For example, isomers include pentan-1-amine, 3-methylbutan-1-amine, and 2-ethylpropan-1-amine. Discrepancies in reported counts (e.g., 7 vs. 8) may stem from differing classification criteria .

Q. What is the solubility profile of 1-aminopentane (pentylamine) in water and organic solvents?

1-Aminopentane is water-miscible due to hydrogen bonding between its -NH₂ group and water. In non-polar solvents, solubility decreases as the alkyl chain dominates intermolecular interactions. Kovats Retention Index data (polar: 1006–1020; non-polar: 712–744) further reflect its polarity-dependent chromatographic behavior .

Advanced Research Questions

Q. What is the experimental protocol for converting this compound to 1-aminopentane, and what are the critical reaction parameters?

The conversion involves three steps:

- Hydrolysis: this compound → hexanoic acid using acidic/basic conditions.

- Chlorination: Hexanoic acid → hexanoyl chloride (SOCl₂, 70–80°C).

- Ammonolysis: Hexanoyl chloride → hexanamide (excess NH₃), followed by reduction (LiAlH₄ or H₂/Pd) to 1-aminopentane. Key parameters include temperature control, reagent stoichiometry, and catalyst selection .

Q. What contradictions exist in occupational exposure limits (OELs) for this compound, and how should researchers address them?

Current OELs (6 ppmv) are based on surrogate data from propanenitrile. However, PAC-1 and PAC-2 values for this compound (established by the U.S. DOE) are significantly lower, suggesting the need for toxicological re-evaluation. Researchers should prioritize species-specific toxicity studies to resolve this discrepancy .

Q. How does microwave-assisted hydrolysis affect the activation energy of this compound hydrolysis compared to conventional methods?

Microwave irradiation reduces the apparent activation energy to 70 ± 3 kJ/mol by enhancing localized heating at the catalyst surface (ΔT ≈ +9 K). This method improves reaction efficiency and selectivity, particularly in heterogeneous catalytic systems .

Q. How does the partition coefficient (K₀) influence the extraction efficiency of this compound in stir bar sorptive extraction (SBSE)?

Extraction efficiency increases with K₀ values: this compound (K₀ = 1.82) exhibits higher sensitivity in SBSE compared to shorter-chain nitriles (e.g., acetonitrile, K₀ = -0.15). Longer alkyl chains enhance hydrophobic interactions with the polydimethylsiloxane coating, improving method detection limits (MDLs) .

Q. What methodological considerations arise when resolving discrepancies in structural isomer counts for C₅H₁₃N amines?

Discrepancies (e.g., 7 vs. 8 isomers) stem from ambiguous classification of primary/secondary amines or exclusion of stereoisomers. Researchers should use computational tools (e.g., molecular docking software) and IUPAC guidelines to systematically validate isomer counts .

Q. How do the polarity and molecular weight of this compound influence its gas chromatography (GC) retention behavior?

this compound’s retention time in GC correlates with its polarity (Kovats Index: 712–744 in non-polar columns) and molecular weight (97.16 g/mol). Semi-polar columns (Index: 1006–1020) yield better resolution for nitriles, aiding in analytical method optimization .

Properties

IUPAC Name |

hexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILKHAQXUAOOFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060858 | |

| Record name | Hexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Partially miscible with water (2.48 g/L at 25 deg C); [ChemIDplus] Liquid; [MSDSonline], Liquid | |

| Record name | Hexanenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexanenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.85 [mmHg] | |

| Record name | Hexanenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

628-73-9, 68002-67-5 | |

| Record name | Hexanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitriles, C6-12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXANENITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitriles, C6-12 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitriles, C6-12 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1XKP5498P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.